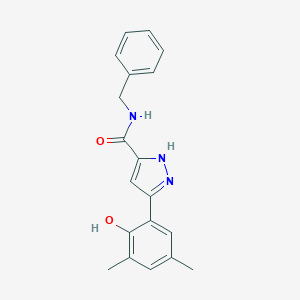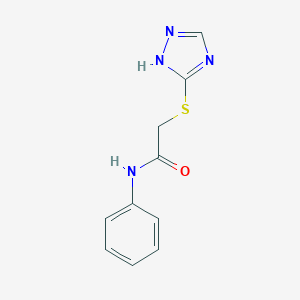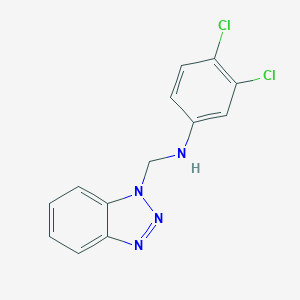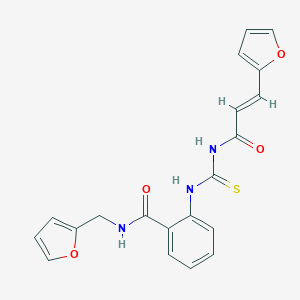
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups, including furan rings, an acrylamide moiety, and a thiourea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Acrylamide Intermediate
Starting Materials: Furan-2-carbaldehyde and an appropriate amine.
Reaction Conditions: Condensation reaction under acidic or basic conditions to form the acrylamide intermediate.
-
Thiourea Formation
Starting Materials: The acrylamide intermediate and thiourea.
Reaction Conditions: The reaction is typically carried out in a polar solvent such as ethanol or methanol, under reflux conditions to form the thioureido intermediate.
-
Final Coupling Reaction
Starting Materials: The thioureido intermediate and furan-2-ylmethylamine.
Reaction Conditions: The final coupling reaction is performed under mild heating, often in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
-
Oxidation
- The furan rings in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution
- The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Various amines, alcohols, or thiols for substitution reactions.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted thiourea derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biology
Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains.
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes due to its ability to interact with active sites.
Medicine
Drug Development: The compound’s structure allows for modifications that could lead to the development of new therapeutic agents, particularly in the field of oncology.
Industry
Sensors: The compound can be used in the development of chemical sensors due to its ability to undergo specific reactions that can be detected electronically.
作用机制
The mechanism by which (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide exerts its effects is largely dependent on its interaction with biological molecules. The furan rings and thiourea moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The acrylamide group can also participate in Michael addition reactions with nucleophiles in biological systems, leading to covalent modifications of biomolecules.
相似化合物的比较
Similar Compounds
N-(furan-2-ylmethyl)-2-(3-(furan-2-yl)acryloyl)thiourea: Similar structure but lacks the benzamide moiety.
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)benzamide: Similar structure but lacks the furan-2-ylmethyl group.
Uniqueness
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both furan rings and the benzamide moiety, which provide a combination of electronic and steric properties that are not found in the similar compounds listed above. This uniqueness contributes to its potential versatility in various applications, from catalysis to drug development.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-18(10-9-14-5-3-11-26-14)23-20(28)22-17-8-2-1-7-16(17)19(25)21-13-15-6-4-12-27-15/h1-12H,13H2,(H,21,25)(H2,22,23,24,28)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNNEVSHBDDCR-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2-Naphthyloxy)acetyl]amino}benzamide](/img/structure/B366103.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B366131.png)
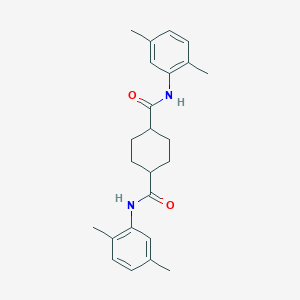
![2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B366171.png)
![N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B366175.png)
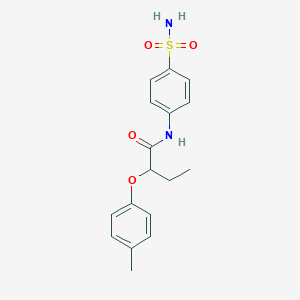
![2-[5-(4-Bromophenyl)-2-furyl]-1-methylhexahydropyrimidine](/img/structure/B366252.png)
![4-hydroxy-N-(2-{[(6-methylpyridin-3-yl)carbonyl]amino}ethyl)quinazoline-2-carboxamide](/img/structure/B366256.png)
![5-Ethyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366262.png)
![4,4,7-trimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B366279.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B366289.png)
